molecular formula C3H3N3O2S B15246524 N-hydroxy-1,2,3-thiadiazole-5-carboxamide

N-hydroxy-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B15246524
M. Wt: 145.14 g/mol
InChI Key: LVAISXKBPDTJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole-5-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-hydroxy-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases due to its bioactive properties.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-hydroxy-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole
  • 1,3,4-Thiadiazole

Uniqueness

N-hydroxy-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific advancements.

Properties

Molecular Formula

C3H3N3O2S

Molecular Weight

145.14 g/mol

IUPAC Name

N-hydroxythiadiazole-5-carboxamide

InChI

InChI=1S/C3H3N3O2S/c7-3(5-8)2-1-4-6-9-2/h1,8H,(H,5,7)

InChI Key

LVAISXKBPDTJGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.